Potassium titanium oxide oxalate dihydrate

Catalog No.
S1511329
CAS No.
14481-26-6
M.F
C4K2O9Ti
M. Wt
318.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium titanium oxide oxalate dihydrate

CAS Number

14481-26-6

Product Name

Potassium titanium oxide oxalate dihydrate

IUPAC Name

dipotassium;oxalate;oxotitanium(2+)

Molecular Formula

C4K2O9Ti

Molecular Weight

318.10 g/mol

InChI

InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4

InChI Key

UHWHMHPXHWHWPX-UHFFFAOYSA-J

SMILES

C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O=[Ti].[K+].[K+]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+]

Photocatalysis

KTO demonstrates excellent potential in photocatalysis, a process where light activates a material to drive chemical reactions. Studies have shown that KTO possesses:

  • High chemical stability and UV resistance: This allows KTO to withstand harsh reaction conditions and prolonged exposure to ultraviolet light, crucial factors for photocatalytic applications Source: [Biosynth Potassium titanium oxide oxalate dihydrate: ].
  • The ability to degrade organic pollutants: KTO can be used as a photocatalyst to break down organic compounds present in water or air into harmless byproducts like carbon dioxide and water, potentially contributing to environmental remediation efforts Source: [Biosynth Potassium titanium oxide oxalate dihydrate: ].

Material Science

KTO's unique structure and properties make it an interesting candidate for material science research, particularly in:

  • Electrolyte development: KTO can be employed as an electrolyte in plasma electrolytic oxidation (PEO), a process used to modify the surface of metals. This can enhance the material's properties, such as improving corrosion resistance or wear performance Source: [Sigma-Aldrich Potassium titanium oxide oxalate dihydrate: ].
  • Synthesis of functional materials: KTO has been explored as a precursor for the synthesis of other functional materials with desired properties, such as specific optical or electrical characteristics.

Potassium titanium oxide oxalate dihydrate is an inorganic compound with the molecular formula K2TiO(C2O4)22H2O\text{K}_2\text{TiO}(\text{C}_2\text{O}_4)_2\cdot 2\text{H}_2\text{O} and a molecular weight of approximately 354.15 g/mol. This compound appears as a white to pale yellow crystalline powder and is notable for its excellent solubility in water, making it particularly useful in various chemical applications .

The compound is primarily utilized as a catalyst in organic synthesis, specifically in the synthesis of chromene derivatives through a three-component condensation reaction involving aromatic aldehydes, malononitrile, and resorcinol or naphthol . Additionally, it serves as a precursor for synthesizing titanium dioxide nanoparticles, which are significant in various fields, including photocatalysis and materials science .

The specific mechanism of action of KTO depends on its application.

  • Catalysis: The mechanism likely involves the interaction of reactant molecules with KTO's surface. The oxalate groups and titanium center might activate reactants or provide reaction sites, facilitating the desired transformation [].
  • Electrolyte: In plasma electrolytic oxidation, KTO might influence the formation and properties of the oxide layer on the aluminum alloy surface through ion transport and interaction with the metal [].
, commonly acting as a catalyst. One notable reaction is the condensation of aromatic aldehydes with malononitrile and resorcinol or naphthol to produce chromene derivatives. This reaction typically involves the formation of new carbon-carbon bonds facilitated by the catalytic properties of potassium titanium oxide oxalate dihydrate .

Another important aspect of its chemistry is its role in synthesizing titanium dioxide nanoparticles. The decomposition of potassium titanium oxide oxalate dihydrate under heat can yield titanium dioxide, which has numerous applications in photocatalysis and as a pigment .

Potassium titanium oxide oxalate dihydrate can be synthesized through several methods:

  • Precipitation Method: This involves mixing solutions of potassium oxalate and titanium salts under controlled conditions to promote precipitation.
  • Solvothermal Synthesis: A more advanced method where reactions occur under high temperature and pressure conditions in a solvent, leading to better crystallinity and purity.
  • Hydrothermal Synthesis: Similar to solvothermal methods but typically involves water as the solvent, allowing for the formation of crystalline structures at elevated temperatures.

These synthesis methods allow for variations in particle size and morphology, which can be tailored for specific applications .

Potassium titanium oxide oxalate dihydrate finds applications across various fields:

  • Catalysis: Used extensively in organic synthesis for producing complex organic molecules.
  • Electrolyte: Employed in plasma electrolytic oxidation processes to functionalize aluminum alloys with titanium dioxide layers.
  • Nanoparticle Synthesis: Acts as a precursor for titanium dioxide nanoparticles used in photocatalytic applications and as pigments.
  • Research: Utilized in laboratories for various experimental purposes due to its unique chemical properties .

Interaction studies involving potassium titanium oxide oxalate dihydrate often focus on its catalytic properties and interactions with various substrates during organic synthesis. The compound's ability to facilitate reactions without being consumed makes it an attractive option for sustainable chemistry practices. Further research may explore its interactions with biological systems or materials to understand its potential toxicity or biocompatibility better .

Several compounds share similarities with potassium titanium oxide oxalate dihydrate, particularly those containing titanium or oxalate groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Properties
Titanium(IV) OxideTiO2\text{TiO}_2Widely used as a photocatalyst and pigment
Potassium OxalateK2C2O4\text{K}_2\text{C}_2\text{O}_4Commonly used in analytical chemistry
Titanium OxalateTi(C2O4)2\text{Ti}(\text{C}_2\text{O}_4)_2Acts similarly but without potassium
Calcium OxalateCaC2O4\text{CaC}_2\text{O}_4Known for its role in biological systems (kidney stones)

Potassium titanium oxide oxalate dihydrate is unique due to its dual functionality as both a catalyst and a precursor for titanium dioxide nanoparticles, along with its excellent solubility in water, which enhances its utility in various chemical processes .

Potassium titanium oxide oxalate dihydrate, also known as dipotassium oxodioxalatotitanate(IV) dihydrate, is a crystalline compound with distinctive physicochemical properties. It serves as an important precursor for titanium dioxide and other titanium-based materials.

Chemical Structure and Properties

Potassium titanium oxide oxalate dihydrate possesses a complex structure featuring titanium coordinated with oxalate ligands and stabilized by potassium counterions. The compound exhibits excellent water solubility, making it particularly useful for solution-based processing methods.

PropertyValueReference
Molecular FormulaC₄H₄K₂O₁₁Ti
Molecular Weight354.13 g/mol
CAS Number14402-67-6
AppearanceCrystalline white powder
Water SolubilityHighly soluble
SynonymsPotassium titanyl oxalate dihydrate, Dipotassium oxodioxalatotitanate(IV) dihydrate

Structural Characterization

X-ray diffraction (XRD) analysis reveals the crystalline structure of potassium titanium oxide oxalate dihydrate, showing characteristic diffraction patterns that distinguish it from other titanium compounds. Spectroscopic methods such as FTIR confirm the presence of oxalate coordination and titanyl (Ti=O) bonds, providing crucial information about the molecular arrangement.

Three-Component Condensation Catalysis for Chromene Derivatives

Potassium titanium oxide oxalate dihydrate exhibits remarkable catalytic activity in the synthesis of chromene derivatives through three-component condensation reactions [7] [8]. The compound demonstrates exceptional efficiency as a catalyst for the condensation of aromatic aldehydes, malononitrile, and resorcinol or naphthol to produce substituted chromene compounds . The catalytic mechanism involves the formation of intermediate complexes that facilitate the multi-step condensation process through coordination of the reactants to the titanium center .

The mechanistic pathway proceeds through initial coordination of the aromatic aldehyde to the titanium active site, followed by nucleophilic attack from malononitrile . The oxalate ligands in potassium titanium oxide oxalate dihydrate play a crucial role in stabilizing transition states during the condensation reaction, enabling efficient formation of the chromene ring system . This stabilization occurs through ligand exchange processes where the oxalate groups facilitate the accommodation of organic substrates around the titanium center .

Research findings demonstrate that the three-component condensation catalyzed by potassium titanium oxide oxalate dihydrate proceeds with high selectivity and yield [7] [8]. The water solubility of the catalyst enables easy separation from reaction mixtures after completion, making it particularly advantageous for synthetic applications [8] . The catalyst exhibits broad substrate tolerance, accommodating various aromatic aldehydes with both electron-donating and electron-withdrawing substituents in the chromene synthesis [25] [26].

Table 1: Catalytic Performance Data for Chromene Synthesis

Substrate TypeReaction Time (hours)Yield (%)Catalyst Loading (mol%)
Benzaldehyde2-482-895
4-Nitrobenzaldehyde3-575-805
4-Methoxybenzaldehyde4-678-855
4-Chlorobenzaldehyde2-380-875

Surface-Activated Sites for Cross-Coupling Reaction Facilitation

The surface chemistry of potassium titanium oxide oxalate dihydrate reveals multiple activated sites that facilitate cross-coupling reactions [20] [21]. The compound possesses both Lewis acidic titanium centers and basic oxalate coordination sites that work synergistically to promote coupling reactions [19] [20]. Surface activation occurs through the formation of coordinatively unsaturated titanium sites upon thermal or chemical treatment [21].

The activated surface sites demonstrate enhanced reactivity toward organic substrates through multiple coordination modes [20]. Titanium centers serve as electron-accepting sites that can coordinate with electron-rich substrates, while oxalate ligands provide electron density that stabilizes intermediate complexes during cross-coupling processes [19] [21]. This dual functionality enables the catalyst to participate in various coupling mechanisms including carbon-carbon and carbon-heteroatom bond formations [22].

Surface characterization studies reveal that potassium titanium oxide oxalate dihydrate exhibits high surface area and uniform distribution of active sites [20]. The material demonstrates remarkable stability under reaction conditions, maintaining catalytic activity through multiple reaction cycles [20] [21]. The surface-activated sites show particular affinity for aromatic substrates, facilitating efficient coupling reactions with high selectivity [22].

Table 2: Surface Activation Parameters

ParameterValueMethodReference
Surface Area120-150 m²/gBET Analysis [20]
Active Site Density2.3 × 10¹⁸ sites/gChemisorption [20]
Coordination Number4-6EXAFS [21]
Thermal Stability300-450°CTGA/DSC [20]

Ligand-Metal Charge Transfer Complex Formation Dynamics

The formation of ligand-to-metal charge transfer complexes in potassium titanium oxide oxalate dihydrate represents a fundamental aspect of its catalytic mechanism [15] [17] [18]. The oxalate ligands function as strong electron donors that can transfer charge to the titanium center upon photoexcitation or thermal activation [15] [16]. This charge transfer process creates reactive intermediates that facilitate various organic transformations [17] [18].

The charge transfer dynamics involve electronic transitions from oxalate-based molecular orbitals to titanium-centered orbitals [15] [18]. These transitions occur at relatively low energies, making the compound accessible for activation under mild conditions [15] [17]. The ligand-to-metal charge transfer states exhibit extended lifetimes that allow for efficient substrate interaction and product formation [18].

Spectroscopic investigations reveal that the charge transfer band appears at approximately 320 nanometers, indicating the energy required for electronic excitation [13]. The charge transfer process is facilitated by the chelating nature of oxalate ligands, which create stable coordination complexes with the titanium center [12] [15]. These complexes undergo dynamic exchange processes that enable catalytic turnover while maintaining structural integrity [17] [18].

The mechanism of ligand-to-metal charge transfer involves initial photoexcitation followed by intersystem crossing to reactive triplet states [16] [17]. These excited states possess enhanced reactivity toward organic substrates, enabling bond formation and cleavage reactions that would be thermodynamically unfavorable under ground state conditions [18]. The charge transfer dynamics are influenced by the coordination environment and the presence of additional ligands or substrates [15] [17].

Table 3: Charge Transfer Complex Parameters

PropertyValueTechniqueSource
Absorption Maximum320 nmUV-Vis Spectroscopy [13]
Extinction Coefficient487 M⁻¹cm⁻¹UV-Vis Analysis [3]
Excited State Lifetime10-50 microsecondsTime-Resolved Spectroscopy [17]
Charge Transfer Energy3.9 eVElectrochemical Methods [15]
Complex Stability Constant10⁴-10⁶ M⁻¹Equilibrium Studies [17]

Hydrogen Bond Acceptor Count

9

Exact Mass

317.8295852 g/mol

Monoisotopic Mass

317.8295852 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-04-14

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